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Compound of Interest

1-Bromo-4-chloro-2-fluoro-5-
Compound Name:
methylbenzene

cat. No.: B1278797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C7HsBrCIF, their
nomenclature, synthesis, and characterization. The information is intended to support research
and development activities in chemistry and the pharmaceutical sciences.

IUPAC Nomenclature and Synonyms of C7HsBrCIF
Isomers

The molecular formula C7HsBrCIF represents numerous positional isomers of
bromochlorofluorotoluene. The toluene ring can be substituted with bromine, chlorine, and
fluorine atoms in various positions relative to the methyl group. There are 20 possible
constitutional isomers. The systematic naming of these compounds follows IUPAC
nomenclature rules for substituted benzenes. In this context, toluene is the parent name, and
the substituents (bromo, chloro, and fluoro) are listed in alphabetical order, with their positions
indicated by numbers. The carbon atom bearing the methyl group is designated as position 1.

Below is a comprehensive table of the possible positional isomers of bromochlorofluorotoluene.
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Isomer No. IUPAC Name CAS Number

2-Bromo-3-chloro-4- )
1 Not available
fluorotoluene

2-Bromo-3-chloro-5- .
2 Not available
fluorotoluene

2-Bromo-3-chloro-6-
3 Not available
fluorotoluene

2-Bromo-4-chloro-3- )
4 Not available
fluorotoluene

2-Bromo-4-chloro-5- )
5 Not available
fluorotoluene

2-Bromo-4-chloro-6- )
6 Not available
fluorotoluene

2-Bromo-5-chloro-3-
7 1242339-10-1
fluorotoluene

2-Bromo-5-chloro-4- _
8 Not available
fluorotoluene

2-Bromo-6-chloro-3- )
9 Not available
fluorotoluene

2-Bromo-6-chloro-4- )
10 Not available
fluorotoluene

3-Bromo-2-chloro-4-
11 Not available
fluorotoluene

3-Bromo-2-chloro-5- )
12 Not available
fluorotoluene

3-Bromo-2-chloro-6- _
13 Not available
fluorotoluene

3-Bromo-4-chloro-2- )
14 Not available
fluorotoluene
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3-Bromo-4-chloro-5- ]
15 Not available
fluorotoluene

3-Bromo-4-chloro-6- )
16 Not available
fluorotoluene

4-Bromo-2-chloro-3- )
17 Not available
fluorotoluene

4-Bromo-2-chloro-5-
18 93765-83-4
fluorotoluene

4-Bromo-2-chloro-6- ]
19 Not available
fluorotoluene

4-Bromo-3-chloro-2- _
20 Not available
fluorotoluene

4-Bromo-3-chloro-5- )
21 Not available
fluorotoluene

4-Bromo-3-chloro-6- .
22 Not available
fluorotoluene

5-Bromo-2-chloro-3-
23 Not available
fluorotoluene

5-Bromo-2-chloro-4- )
24 Not available
fluorotoluene

2-Bromo-5-chloro-1-fluoro-3- ]
25 Not available
methylbenzene

4-Bromo-5-chloro-2-
26 201849-17-4
fluorotoluene

5-Bromo-3-chloro-2- ]
27 Not available
fluorotoluene

3-Bromo-2-chloro-5- _
28 Not available
fluorotoluene
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Synonyms: It is important to note that alternative naming conventions exist, such as naming the

compound as a substituted benzene. For example, 2-bromo-5-chloro-3-fluorotoluene can also

be named 2-bromo-5-chloro-1-fluoro-3-methylbenzene.[1] Similarly, 4-bromo-2-chloro-5-

fluorotoluene is also known as 1-bromo-5-chloro-2-fluoro-4-methylbenzene.[2]

Physicochemical and Safety Data

The following table summarizes available physicochemical and safety information for selected

isomers. Data for many isomers is not readily available in public databases.

Molecular Physical Form Melting Point GHS Hazard
IUPAC Name ]
Weight (g/mol) (at 20°C) (°C) Statements
H315 (Causes
skin irritation),
H319 (Causes
4-Bromo-5- .
) serious eye
chloro-2- 223.47 Solid 30-35 o
irritation), H335
fluorotoluene
(May cause
respiratory
irritation)[ 3]
4-Bromo-2-
H315, H319,
chloro-5- 223.47 Not available Not available
H335[2]
fluorotoluene
2-Bromo-5-
chloro-3- 223.47 Not available Not available Not available
fluorotoluene
3-Bromo-2-
chloro-5- 223.47 Not available Not available Not available

fluorotoluene

Experimental Protocols
Synthesis of Bromochlorofluorotoluene Isomers
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The synthesis of specific bromochlorofluorotoluene isomers typically involves multi-step
reaction sequences, often utilizing electrophilic aromatic substitution and Sandmeyer reactions.
Below is a detailed protocol for the synthesis of 5-Bromo-3-chloro-2-fluorotoluene.[4]

Protocol: Synthesis of 5-Bromo-3-chloro-2-fluorotoluene

This synthesis is a three-step process starting from 3-chloro-2-fluorotoluene.

Step 1: Nitration of 3-Chloro-2-fluorotoluene

« In a round-bottom flask, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
e Slowly add 0.1 mol of 3-chloro-2-fluorotoluene to the stirred sulfuric acid.

o Separately, prepare a nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid
to 15 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.

e Add the nitrating mixture dropwise to the 3-chloro-2-fluorotoluene solution, keeping the
reaction temperature between 0-10 °C.

 After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).

o Upon completion, pour the reaction mixture onto 200 g of crushed ice with stirring.

o Collect the precipitated 3-chloro-2-fluoro-5-nitrotoluene by vacuum filtration.

» Wash the solid with cold water until the filtrate is neutral.

 Purify the crude product by recrystallization from ethanol.

Step 2: Reduction of 3-Chloro-2-fluoro-5-nitrotoluene to 5-Amino-3-chloro-2-fluorotoluene

¢ In a round-bottom flask, dissolve 0.05 mol of 3-chloro-2-fluoro-5-nitrotoluene in 100 mL of
ethanol.

e Add a solution of 0.15 mol of tin(ll) chloride dihydrate in 50 mL of concentrated hydrochloric
acid to the flask.
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e Heat the mixture to reflux with stirring for 1-3 hours, or until TLC analysis shows complete
consumption of the starting material.

e Cool the reaction mixture to room temperature and then in an ice bath.

o Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide
solution while keeping the mixture cool.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the
solvent under reduced pressure to yield 5-amino-3-chloro-2-fluorotoluene.

Step 3: Sandmeyer Reaction to Yield 5-Bromo-3-chloro-2-fluorotoluene

» Diazotization: Suspend 0.03 mol of 5-amino-3-chloro-2-fluorotoluene in a mixture of 20 mL of
48% hydrobromic acid and 20 mL of water in a beaker. Cool to 0-5 °C in an ice-salt bath.

e Slowly add a solution of 0.033 mol of sodium nitrite in 10 mL of water dropwise, maintaining
the temperature below 5 °C.

« Stir the mixture for an additional 30 minutes at this temperature.

e Bromination: In a separate flask, prepare a solution of copper(l) bromide (CuBr) in
hydrobromic acid.

e Slowly add the cold diazonium salt solution to the CuBr solution.

» Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C
until the evolution of nitrogen gas ceases.

e Cool the mixture to room temperature and extract the product with an organic solvent (e.g.,
diethyl ether) (3 x 40 mL).

o Combine the organic layers and wash with dilute sodium hydroxide solution and then with
water.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by
rotary evaporation.

 Purify the crude 5-bromo-3-chloro-2-fluorotoluene by vacuum distillation or column
chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Typical
chemical shifts for aromatic protons are in the range of 6.5-8.0 ppm. The methyl group
protons will appear as a singlet around 2.0-2.5 ppm. The exact chemical shifts and coupling
patterns will be unique to each isomer.

e 13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum. Aromatic carbons
typically resonate between 110-160 ppm, while the methyl carbon will be observed around
15-25 ppm. The number of distinct signals will correspond to the number of chemically non-
equivalent carbon atoms in the isomer.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total
Reflectance) accessory. For liquid samples, a thin film between salt plates can be used.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

o Data Analysis: Look for characteristic absorption bands. Aromatic C-H stretching vibrations
are typically observed above 3000 cm~1. C-C stretching vibrations within the aromatic ring
appear in the 1600-1450 cm~1 region. C-halogen stretching frequencies are found in the
fingerprint region (below 1000 cm~1), with C-F stretches being the highest in frequency,
followed by C-Cl and C-Br.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds, which also serves to separate any

impurities.
« lonization: Use Electron lonization (El) at 70 eV.

» Data Analysis: Determine the molecular weight from the molecular ion peak (M*). The
isotopic pattern of bromine (7°Br and 8!Br in an approximate 1:1 ratio) and chlorine (3°Cl and
37Clin an approximate 3:1 ratio) will result in a characteristic pattern of peaks for the
molecular ion and any fragments containing these halogens. Analyze the fragmentation
pattern to further confirm the structure. Common fragmentations include the loss of a
halogen atom or the methyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological
activities and involvement in signaling pathways for the various isomers of
bromochlorofluorotoluene. However, halogenated aromatic compounds, in general, are known
to be metabolized in biological systems, often by cytochrome P450 enzymes.[5] This
metabolism can lead to the formation of more polar metabolites that can be excreted, but it can
also sometimes result in the formation of reactive intermediates with toxicological implications.
[6] The biological activity of substituted toluenes can be influenced by the nature and position of
the substituents on the aromatic ring.[7]

Diagrams
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Caption: General experimental workflow for the synthesis and characterization of a

bromochlorofluorotoluene isomer.
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Caption: Logical diagram illustrating the positional isomerism of bromochlorofluorotoluene.
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Caption: General metabolic pathway for halogenated toluenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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